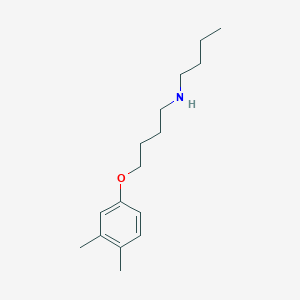![molecular formula C18H15NO8 B5050226 5-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B5050226.png)
5-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4,5-Dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]benzene-1,3-dicarboxylic acid is a complex organic compound that features a benzofuran moiety linked to a benzene ring through an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]benzene-1,3-dicarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the benzofuran core through a cyclization reaction, followed by the introduction of the amino group and subsequent functionalization to attach the benzene-1,3-dicarboxylic acid moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry approaches to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4,5-Dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-[(4,5-Dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
5-[(4,5-Dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]benzene-1,3-dicarboxylic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, potentially leading to distinct biological activities and applications.
Propiedades
IUPAC Name |
5-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO8/c1-25-12-4-3-11-13(14(12)26-2)18(24)27-15(11)19-10-6-8(16(20)21)5-9(7-10)17(22)23/h3-7,15,19H,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCDZBMNVBGZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5050154.png)
![N-(4-{[3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]methyl}phenyl)acetamide](/img/structure/B5050157.png)
![1-(2-chlorophenyl)-5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5050167.png)


![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]pentanamide](/img/structure/B5050200.png)
![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B5050210.png)
![2-(3,4-dimethoxyphenyl)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5050215.png)
![3-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide](/img/structure/B5050227.png)
![N-(2-chlorobenzyl)-2-[(3-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5050229.png)

![11-(3-bromophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5050239.png)
![2-[Tert-butyl(methyl)amino]ethyl benzoate;hydrochloride](/img/structure/B5050242.png)
